3-Iodo-n,n-dimethylaniline 3-Iodo-n,n-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 33454-16-9
VCID: VC13436563
InChI: InChI=1S/C8H10IN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
SMILES: CN(C)C1=CC(=CC=C1)I
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol

3-Iodo-n,n-dimethylaniline

CAS No.: 33454-16-9

Cat. No.: VC13436563

Molecular Formula: C8H10IN

Molecular Weight: 247.08 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-n,n-dimethylaniline - 33454-16-9

Specification

CAS No. 33454-16-9
Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
IUPAC Name 3-iodo-N,N-dimethylaniline
Standard InChI InChI=1S/C8H10IN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Standard InChI Key TVFNKBQQVHGWAF-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC=C1)I
Canonical SMILES CN(C)C1=CC(=CC=C1)I

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with an iodine atom at the meta position (C-3) relative to the dimethylamino group (-N(CH₃)₂) at the nitrogen atom. This arrangement creates distinct electronic effects:

  • The dimethylamino group activates the ring toward electrophilic substitution via resonance donation, directing incoming electrophiles to the para and ortho positions under standard conditions .

  • The iodine atom, a bulky and polarizable substituent, exerts both inductive electron-withdrawing effects and steric hindrance, influencing regioselectivity in subsequent reactions .

Table 1: Comparative Regioselectivity in Iodinated N,N-Dimethylaniline Isomers

IsomerDirecting Group InfluenceCommon Synthesis Route
3-Iodo (meta)Mixed electronic effectsBimetallic base-mediated routes
4-Iodo (para)Strong para-directingElectrophilic iodination
2-Iodo (ortho)Steric hindrance-limitedLow-temperature metallation

The meta isomer’s synthesis often requires specialized conditions to override the inherent para-directing tendency of the dimethylamino group, as discussed in Section 2.

Synthesis and Industrial Production

Traditional Electrophilic Iodination

The conventional route involves electrophilic aromatic substitution of N,N-dimethylaniline with iodine in the presence of oxidizing agents like nitric acid or sulfuric acid. This method predominantly yields the para isomer (4-iodo-N,N-dimethylaniline) due to the dimethylamino group’s strong para-directing nature . Achieving meta selectivity necessitates alternative strategies:

Bimetallic Base-Mediated Metallation

A study by Kulyashova et al. demonstrated that treating N,N-dimethylaniline with the sodium-zincate reagent (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) induces meta-deprotonation, followed by iodination to yield 3-iodo-N,N-dimethylaniline in 72% regioselectivity . This approach leverages the synergistic effects of bimetallic systems to destabilize the traditional para-directing transition state.

Oxidative Iodination with Ionic Liquids

Recent advancements employ N,N,N-triethyl-3-iodopropan-1-aminium triiodide ([N₂₂₂₃I][I₃]) as a recyclable iodinating agent. In aqueous H₂O₂, this ionic liquid facilitates iodination at the meta position with 89% efficiency, offering a greener alternative to traditional methods .

Industrial Scale-Up

Continuous flow reactors dominate industrial production, enabling precise control over reaction parameters (temperature, residence time) and minimizing byproduct formation. Key considerations include:

  • Reagent recycling: Ionic liquid-based systems reduce waste generation .

  • Yield optimization: Flow chemistry achieves >90% conversion rates for meta-iodinated products.

Physicochemical Properties

Physical Parameters

PropertyValueSource
Density1.7 ± 0.0 g/cm³
Boiling Point284.6 ± 0.0 °C (760 mmHg)
Melting PointNot reported
Vapor Pressure0.0 mmHg (25°C)
Solubility (Water)Insoluble

The compound’s insolubility in water necessitates organic solvents (e.g., ethanol, acetone) for laboratory handling.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.78 (m, 1H, H-2), 6.79 (m, 1H, H-5), 6.58 (m, 2H, H-4/H-6), 2.83 (s, 6H, N(CH₃)₂) .

  • IR: Peaks at 1,250 cm⁻¹ (C-N stretch) and 510 cm⁻¹ (C-I stretch) .

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions:

3-Iodo-N,N-dimethylaniline+NH3CuI, K2CO33-Amino-N,N-dimethylaniline+KI\text{3-Iodo-N,N-dimethylaniline} + \text{NH}_3 \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{3-Amino-N,N-dimethylaniline} + \text{KI}

This reactivity is exploited in pharmaceutical synthesis to introduce amine functionalities .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) enable aryl-aryl bond formation, critical for constructing conjugated materials:

3-Iodo-N,N-dimethylaniline+PhB(OH)2Pd(PPh3)43-Phenyl-N,N-dimethylaniline\text{3-Iodo-N,N-dimethylaniline} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Phenyl-N,N-dimethylaniline}

Such reactions are pivotal in developing organic semiconductors and liquid crystals .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ yields N,N-dimethyl-3-nitrosoaniline, a precursor to dyes.

  • Reduction: Catalytic hydrogenation removes the iodine atom, regenerating N,N-dimethylaniline .

Biological Activity and Toxicity

Toxicological Profile

Data specific to the 3-iodo derivative remain limited, but insights from N,N-dimethylaniline (parent compound) suggest:

  • Acute Exposure: Headache, cyanosis, and methemoglobinemia in humans .

  • Chronic Effects: Hepatic and splenic toxicity in rodent studies .

  • Carcinogenicity: No conclusive evidence, though the parent compound showed splenic tumors in rats .

Regulatory agencies recommend handling 3-iodo-N,N-dimethylaniline under fume hoods with personal protective equipment .

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